2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is a fluorinated organic compound. It is characterized by the presence of four fluorine atoms and a benzodioxine ring structure, making it a unique and valuable compound in various chemical applications.
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves fluorination reactions. One common method is the reaction of 1,4-benzodioxine with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride can be compared with other fluorinated benzodioxine derivatives, such as:
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Similar in structure but lacks the carbonyl chloride group.
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane: Contains an iodine atom instead of the carbonyl chloride group.
2,2,3,3-Tetrafluoro-1,4-butanediol: A simpler fluorinated compound with different functional groups.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and fluorine atoms.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4O3/c10-7(15)4-1-2-5-6(3-4)17-9(13,14)8(11,12)16-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSHPUIQZYWYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711519 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180091-39-8 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180091-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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